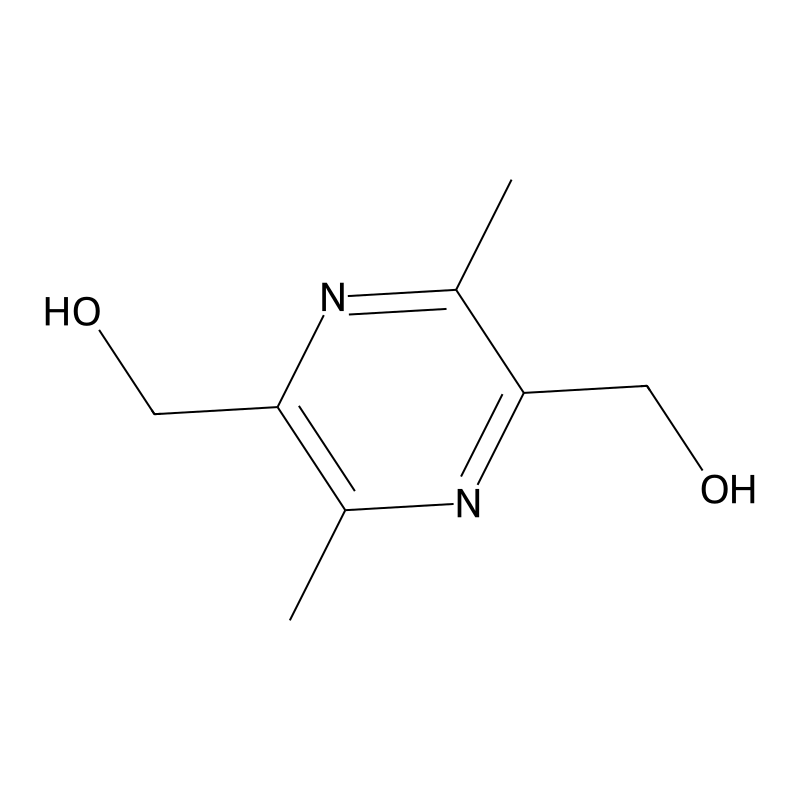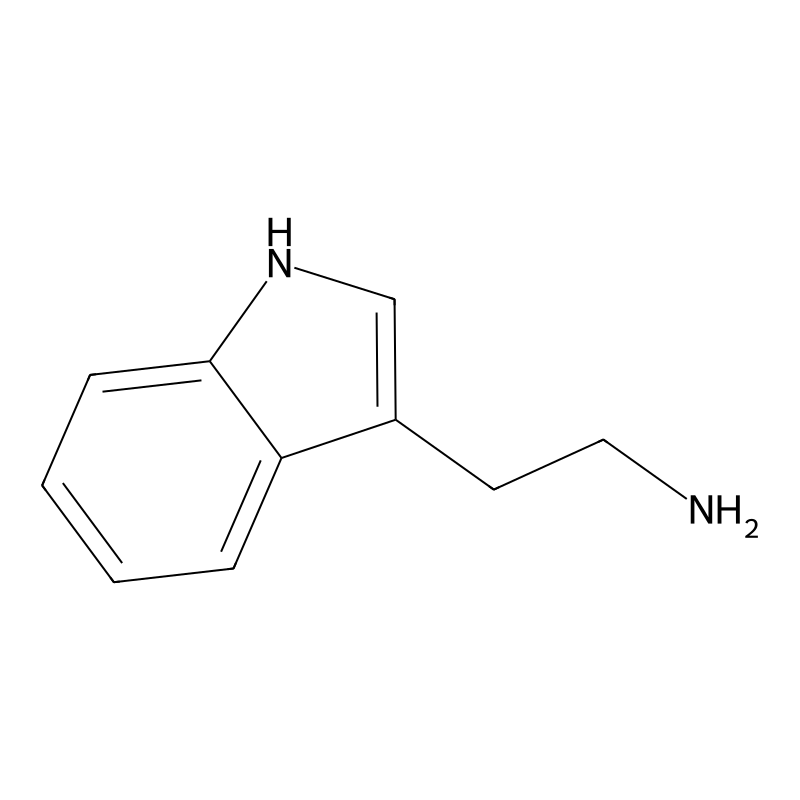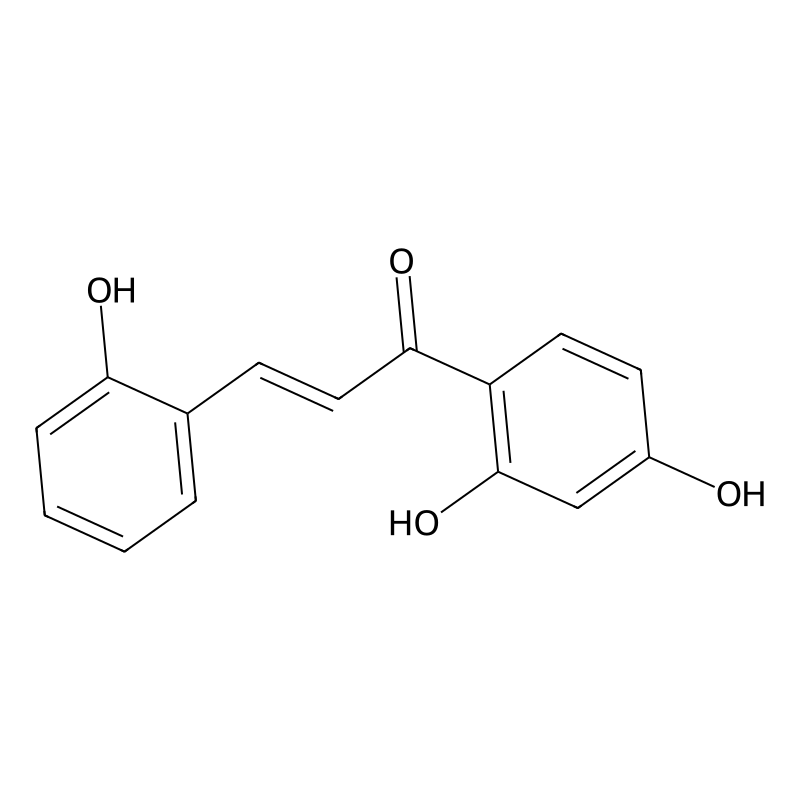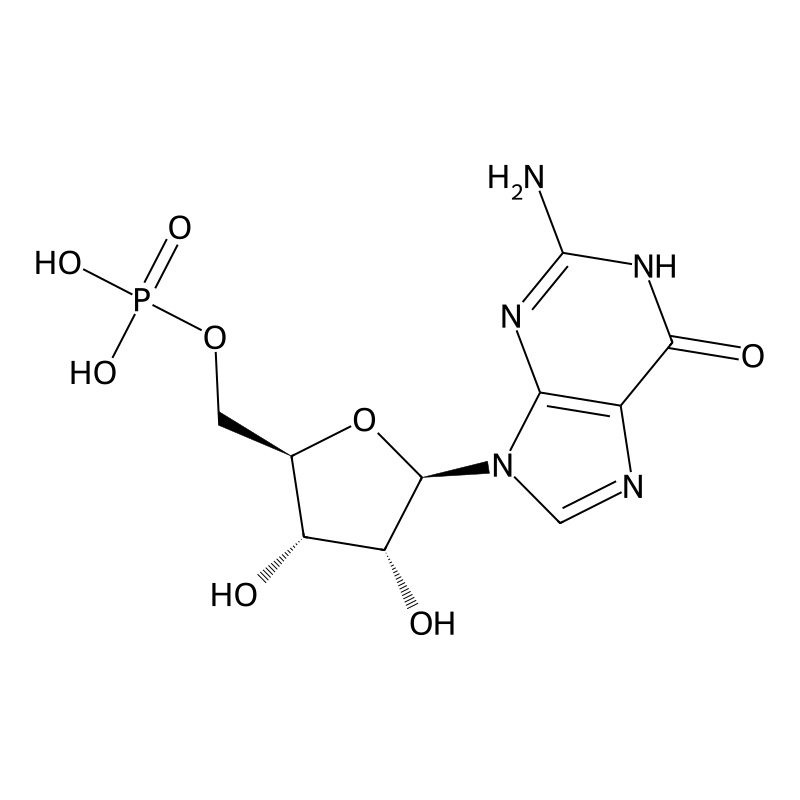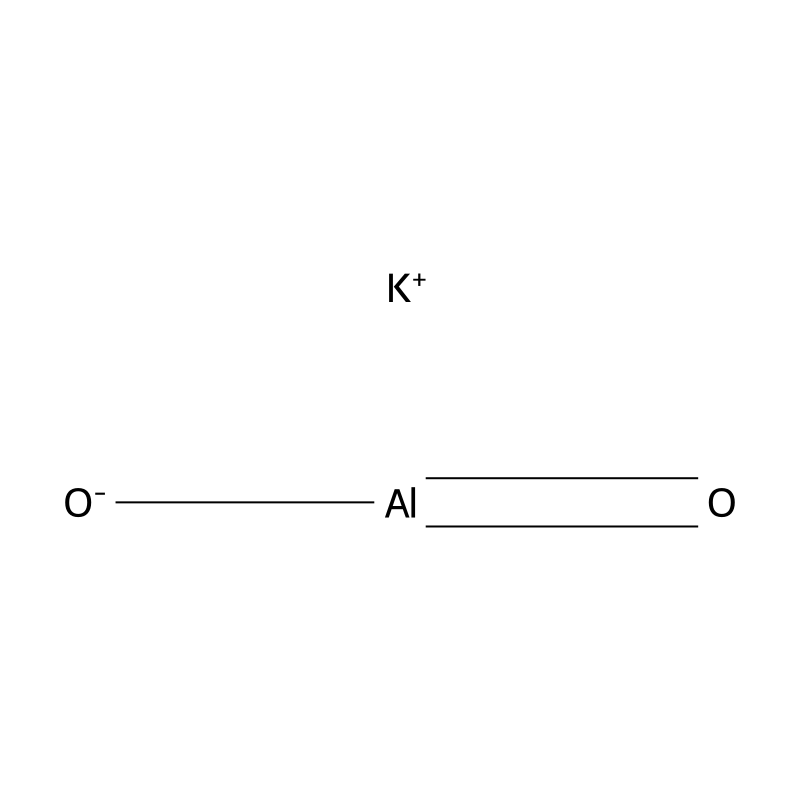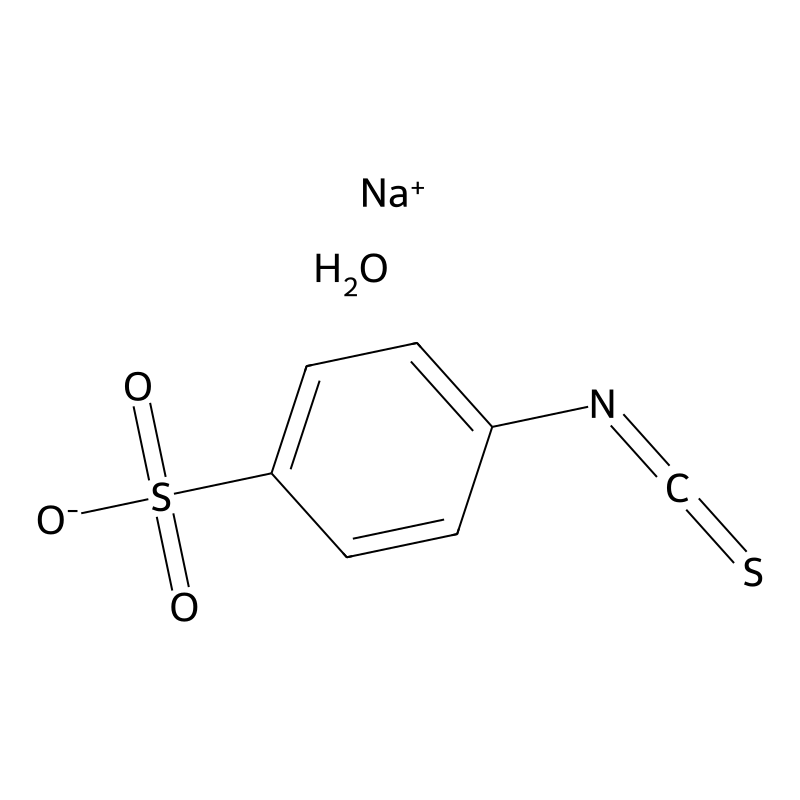2-Amino-2-(2-fluorophenyl)acetic acid
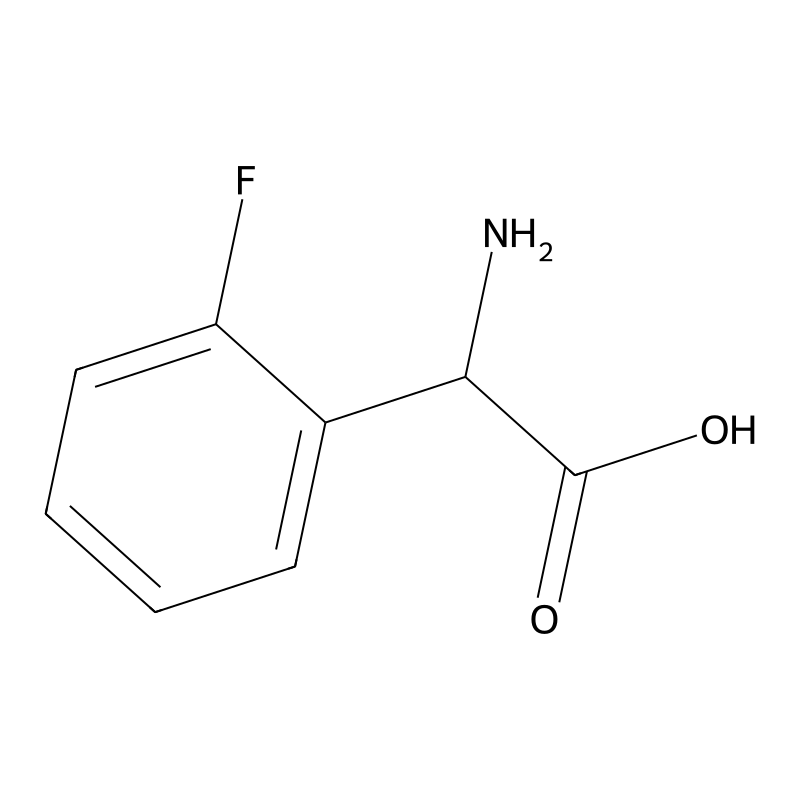
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Synthesis
-Amino-2-(2-fluorophenyl)acetic acid is a derivative of the amino acid glycine, containing a fluorine atom bonded to the second carbon atom of the phenyl ring. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, designated as (R)- and (S)-enantiomers.
Potential Biological Applications
Enzyme Inhibition
Research suggests that 2-Amino-2-(2-fluorophenyl)acetic acid may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in regulating gene expression, and their inhibition has been explored as a potential therapeutic strategy for various diseases. ()
Antimicrobial Activity
Some studies have reported that 2-Amino-2-(2-fluorophenyl)acetic acid exhibits antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to understand the mechanisms of action and potential applications of this activity. ()
2-Amino-2-(2-fluorophenyl)acetic acid is a derivative of glycine, characterized by the presence of a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 171.15 g/mol. This compound exhibits unique physicochemical properties, including a melting point of 60-62 °C and a boiling point of 259.6 °C at 760 mmHg . It is classified as a biochemical reagent, making it useful in various life science research applications.
- Acylation: The amino group can react with acyl chlorides to form amides.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Halogenation: The fluorine atom can participate in nucleophilic substitution reactions under specific conditions.
- Decarboxylation: Under heat, it may lose carbon dioxide to form simpler amines .
2-Amino-2-(2-fluorophenyl)acetic acid has been studied for its potential biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to glycine allows it to interact with glycine receptors, potentially modulating neurotransmission. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .
Several methods are employed to synthesize 2-Amino-2-(2-fluorophenyl)acetic acid:
- Starting from Fluorobenzene:
- Fluorobenzene is reacted with chloroacetic acid in the presence of a base to yield 2-fluorophenylacetic acid, which is then aminated using ammonia or an amine.
- Via Glycine Derivatives:
- Glycine can be modified through halogenation followed by substitution reactions to introduce the fluorophenyl group.
- Using Microwave-Assisted Synthesis:
The applications of 2-Amino-2-(2-fluorophenyl)acetic acid span various fields:
- Pharmaceutical Development: Its potential as an analgesic and anti-inflammatory agent makes it relevant in drug formulation.
- Biochemical Research: Used as a biochemical reagent for studying enzyme interactions and metabolic pathways.
- Chiral Synthesis: Acts as a chiral building block in asymmetric synthesis processes .
Interaction studies have shown that 2-Amino-2-(2-fluorophenyl)acetic acid can bind to various receptors, especially those related to the central nervous system. Its ability to modulate glycine receptors suggests potential therapeutic applications in treating neurological disorders. Additionally, studies on its interactions with other biomolecules indicate its role in influencing metabolic pathways and cellular signaling .
Several compounds share structural similarities with 2-Amino-2-(2-fluorophenyl)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | Contains a para-fluoro substituent; different receptor interactions. |
| 2-Amino-3-(2-fluorophenyl)propanoic acid | C9H10FNO2 | Exhibits different stereochemistry; potential use in different biological pathways. |
| 3-Amino-3-(2-fluorophenyl)propanoic acid | C9H10FNO2 | Similar structure but different positioning of functional groups; may affect activity profile. |
The uniqueness of 2-Amino-2-(2-fluorophenyl)acetic acid lies in its specific fluorine substitution pattern and its resultant biological activity, distinguishing it from its analogs .
